REACTION_CXSMILES
|
[Si:1]([O:5][Si:6]([O-:9])([O-:8])[O-:7])([O-:4])([O-:3])[O-:2].[Na+:10].O.[Na+].[Na+].[Na+].[Na+].[Na+]>O>[Si:1]([O:5][Si:6]([O-:9])([O-:8])[O-:7])([O-:4])([O-:3])[O-:2].[Na+:10].[Na+:10].[Na+:10].[Na+:10].[Na+:10].[Na+:10] |f:0.1.2.3.4.5.6.7,9.10.11.12.13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
water sodium disilicate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].O.[Na+].[Na+].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |